1-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a structurally complex thienopyrimidine derivative characterized by:
- Core structure: A fused thieno[2,3-d]pyrimidine-2,4-dione scaffold.
- Substituents:
- A 2-chlorophenylmethyl group at position 1.
- A 3,4-dimethylphenyl group at position 3.
- Methyl groups at positions 5 and 6.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2S/c1-13-9-10-18(11-14(13)2)26-21(27)20-15(3)16(4)29-22(20)25(23(26)28)12-17-7-5-6-8-19(17)24/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXASISSJFQBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a derivative of thieno[2,3-d]pyrimidinedione. This class of compounds has garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this specific compound based on recent studies and findings.
Antibacterial Activity
Research has demonstrated that thieno[2,3-d]pyrimidinediones exhibit significant antibacterial properties. A study highlighted that several derivatives within this class showed potent activity against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) with minimum inhibitory concentration (MIC) values ranging from 2 to 16 mg/L . The compound was noted for its low cytotoxicity against mammalian cells and minimal hemolytic activity, suggesting a favorable safety profile for further development as an antibacterial agent.
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinediones
| Compound | Target Bacteria | MIC (mg/L) | Cytotoxicity (mg/L) | Hemolytic Activity (%) |
|---|---|---|---|---|
| Compound A | MRSA | 2 | 40 | 2 |
| Compound B | VRE | 16 | 50 | 7 |
| Target Compound | MRSA/VRE | Varies | Low | Negligible |
The exact mechanism of action for these compounds remains largely unexplored. However, it is hypothesized that their antibacterial effects may be attributed to the inhibition of specific proteins involved in bacterial metabolism or cell wall synthesis. Previous studies have indicated that similar compounds can inhibit folate-utilizing enzymes such as dihydrofolate reductase, which is critical for bacterial growth .
Anticancer Potential
Beyond antibacterial properties, thieno[2,3-d]pyrimidinediones have also shown promise in anticancer research. Compounds with similar structures have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors targeting PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 10 |
| Compound D | HCT116 | 15 |
| Target Compound | Various Cancer Lines | Pending Evaluation |
Case Studies
- Antibacterial Efficacy : In a study assessing various thieno[2,3-d]pyrimidinediones, one compound exhibited significant antibacterial activity against resistant strains with an MIC value indicative of strong efficacy .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on human cell lines revealed that while they were effective against bacteria, they maintained low toxicity levels in mammalian cells .
Comparison with Similar Compounds
Structural Analogs in the Thieno[2,3-d]pyrimidine Family
Key Observations:
- Synthesis Efficiency: The target compound and simpler 5,6-dimethyl analogs share comparable yields (46–86%), suggesting robust synthetic routes for thienopyrimidines .
- Substituent Impact: The 2-chlorophenylmethyl and 3,4-dimethylphenyl groups in the target compound likely enhance steric bulk and π-π stacking interactions compared to non-aryl analogs (e.g., 5,6-dimethyl derivatives) . Thiazolyl-substituted analogs () exhibit divergent bioactivity, highlighting the role of heterocyclic substituents in modulating target engagement .
- Core Flexibility: Dihydropyrimidine-2-thiones () demonstrate that minor core modifications (e.g., sulfur substitution) can drastically alter pharmacological profiles .
Cytotoxicity and Selectivity
While explicit IC50 data for the target compound are unavailable, analogs from (Table 4) provide context:
- 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide: IC50 >5 μM in certain assays .
- Thiazolyl derivatives : Enhanced cytotoxicity linked to electron-withdrawing groups (e.g., thiazole) .
Molecular Docking and Receptor Interactions
The target compound’s 2-chlorophenylmethyl group may occupy hydrophobic pockets in kinases or GPCRs, akin to docking results for HIV protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
